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Introduction

HLX22 is a humanized monoclonal antibody that targets the human epidermal growth factor
receptor 2 (HER?2), a tyrosine kinase receptor overexpressed in various cancers, including
specific types of gastric and breast cancer.[1] HLX22 binds to a distinct epitope on the
extracellular subdomain 1V of HER2, the same domain targeted by trastuzumab.[2][3] This non-
overlapping binding allows for the simultaneous administration of HLX22 and trastuzumab,
leading to a dual blockade of HER2 signaling.[4] Preclinical studies utilizing patient-derived
xenograft (PDX) models have demonstrated that this combination therapy can result in
synergistic anti-tumor effects, offering a promising therapeutic strategy for HER2-positive
cancers.[2][3]

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue
into immunodeficient mice, are invaluable tools in preclinical oncology research. They are
known to preserve the histological and genetic characteristics of the original tumor, providing a
more predictive model for evaluating the efficacy of novel cancer therapeutics compared to
traditional cell line-derived xenografts.

These application notes provide a comprehensive overview of the use of HLX22 in PDX
models, including its mechanism of action, detailed experimental protocols, and a summary of
key preclinical findings.
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Mechanism of Action: Synergistic HER2 Blockade

HLX22, in combination with a trastuzumab biosimilar (like HLX02), exerts its anti-tumor activity
through a multi-faceted mechanism that enhances the inhibition of the HER2 signaling
pathway. By binding to a non-competitive epitope on HER2's subdomain 1V, HLX22 and
trastuzumab can bind simultaneously to HER2 dimers (both HER2/HER2 homodimers and
HER2/EGFR heterodimers).[2][4] This dual binding significantly increases the internalization
and subsequent degradation of the HER2 receptor.[2][5] The enhanced receptor internalization
leads to a more potent downstream blockade of key signaling pathways that are crucial for
tumor cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.[3]
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Caption: Mechanism of synergistic HER2 blockade by HLX22 and trastuzumab.
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Data Presentation: In Vivo Efficacy in Gastric
Cancer PDX Models

Preclinical studies have demonstrated the synergistic anti-tumor efficacy of HLX22 in
combination with the trastuzumab biosimilar HLX02 in HER2-positive human gastric cancer
PDX models. The combination treatment resulted in a more significant inhibition of tumor
growth compared to either agent alone.

Table 1: Summary of In Vivo Efficacy of HLX22 and HLX02 Combination Therapy in a HER2-
Positive Gastric Cancer PDX Model

. . Statistical
Dosing Regimen Tumor Growth L
Treatment Group L Significance vs.
(Conceptual) Inhibition (TGI)
Control
Vehicle Control Saline, twice weekly
HLXO02 (Trastuzumab 10 mg/kg, twice o
o Moderate Inhibition p <0.01
biosimilar) weekly
10 mg/kg, twice o
HLX22 Moderate Inhibition p <0.01
weekly
10 mg/kg each, twice o o
HLX22 + HLX02 Significant Inhibition p <0.001

weekly

Note: This table is a representative summary based on graphical data from preclinical studies.
Specific TGI percentages and detailed dosing may vary based on the specific PDX model and
experimental design.[2]

Experimental Protocols

The following protocols provide a detailed methodology for evaluating the efficacy of HLX22 in
patient-derived xenograft models of gastric cancer.

Establishment of Gastric Cancer Patient-Derived
Xenografts (PDX)
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This protocol outlines the necessary steps for the successful engraftment of patient tumor

tissue into immunodeficient mice.
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Caption: Workflow for establishing gastric cancer PDX models.

Materials:

Fresh human gastric tumor tissue

Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

Sterile surgical instruments

Matrigel (optional)

Anesthetics (e.g., isoflurane, ketamine/xylazine)
Protocol:

o Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile
conditions.

o Tissue Transport: Immediately place the tissue in a sterile container with cold transport
medium (e.g., RPMI-1640).

e Tissue Processing:
o In a sterile biosafety cabinet, wash the tumor tissue with cold PBS containing antibiotics.
o Remove any necrotic or fatty tissue.
o Mince the tumor into small fragments (approximately 2-3 mms).
e Implantation:
o Anesthetize the immunodeficient mouse.

o Make a small incision in the skin on the flank of the mouse.
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o Create a subcutaneous pocket using blunt dissection.

o Implant one tumor fragment into the pocket (optionally mixed with Matrigel to improve
engraftment).

o Close the incision with surgical clips or sutures.

e Monitoring:
o Monitor the mice regularly for tumor growth by palpation and caliper measurements.
o Calculate tumor volume using the formula: (Length x Width?) / 2.

e Passaging:

o When tumors reach a size of approximately 1000-1500 mms3, euthanize the mouse and
aseptically resect the tumor.

o Process the tumor as described above and implant fragments into a new cohort of mice
for expansion.

o Cryopreservation: Tumor fragments can be cryopreserved in a suitable freezing medium for
long-term storage and future studies.

In Vivo Efficacy Study of HLX22 in Established PDX
Models

This protocol details the procedure for conducting a preclinical trial of HLX22 in tumor-bearing
mice.
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Caption: Experimental workflow for an in vivo efficacy study.

Materials:

o Established PDX tumor-bearing mice

o HLX22 antibody
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Trastuzumab or a biosimilar (e.g., HLX02)

Vehicle control (e.g., sterile saline)

Dosing syringes and needles

Calipers for tumor measurement

Animal scale

Protocol:

Cohort Establishment: Expand the desired PDX model to generate a sufficient number of
tumor-bearing mice.

Randomization: Once tumors reach an average volume of 150-200 mm?, randomize the
mice into treatment groups (e.g., Vehicle Control, HLX22 alone, Trastuzumab alone, HLX22
+ Trastuzumab).

Treatment Administration:

o Administer the appropriate treatment to each group according to the planned dosing
schedule (e.g., 10 mg/kg, intravenously, twice weekly).

o The dosing regimen should be optimized based on preliminary studies or established
literature.

Monitoring:

o Measure tumor volumes and mouse body weights at least twice a week.

o Monitor the general health and behavior of the mice.

Endpoint: Continue the study until tumors in the control group reach a predetermined
endpoint size or for a specified duration.

Data Analysis:
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o Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle
control.

o Perform statistical analysis to determine the significance of the observed anti-tumor
effects.

o At the end of the study, tumors can be harvested for further analysis (e.g., histology,
biomarker analysis).

Conclusion

HLX22, particularly in combination with trastuzumab, presents a compelling therapeutic
strategy for HER2-positive gastric cancer. The use of patient-derived xenograft models is
critical for the preclinical evaluation of such novel therapies, providing a more clinically relevant
system to assess efficacy and mechanisms of action. The protocols outlined in these
application notes provide a framework for researchers to investigate the potential of HLX22 in a
robust and reproducible manner. The synergistic anti-tumor activity observed in PDX models
strongly supports the continued clinical development of this dual HER2 blockade approach.
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 To cite this document: BenchChem. [Application Notes and Protocols for HLX22 in Patient-
Derived Xenograft Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15548792#hix22-application-in-patient-derived-
xenograft-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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